3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene
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Overview
Description
3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene is a fluorinated organic compound characterized by the presence of two fluorine atoms and a pentoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-difluorophenol and 1-bromopentane.
Etherification: The 4,5-difluorophenol undergoes etherification with 1-bromopentane in the presence of a base such as potassium carbonate to form 4,5-difluoro-3-n-pentoxyphenol.
Alkylation: The resulting 4,5-difluoro-3-n-pentoxyphenol is then subjected to alkylation with allyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluoro-3-n-pentoxyphenyl methyl sulfide
- 4,5-Difluoro-3-n-pentoxyphenyl ethanol
Uniqueness
3-(4,5-Difluoro-3-n-pentoxyphenyl)-1-propene is unique due to its propene group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The presence of the propene group allows for additional chemical modifications and functionalization, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1,2-difluoro-3-pentoxy-5-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-3-5-6-8-17-13-10-11(7-4-2)9-12(15)14(13)16/h4,9-10H,2-3,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZZVPDSUWOCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=CC(=C1)CC=C)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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